molecular formula C13H17NO2 B13100765 6-Ethoxy-1,3,3-trimethylindolin-2-one

6-Ethoxy-1,3,3-trimethylindolin-2-one

Cat. No.: B13100765
M. Wt: 219.28 g/mol
InChI Key: YSANCZKOYGEPSJ-UHFFFAOYSA-N
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Description

6-Ethoxy-1,3,3-trimethylindolin-2-one is a high-purity indolin-2-one derivative of significant interest in medicinal chemistry and materials science research. This compound features a core indolin-2-one scaffold, a privileged structure in drug discovery, substituted with a 6-ethoxy group and 1,3,3-trimethyl modifications. The structural motif of alkylated indolin-2-ones is frequently explored for central nervous system (CNS) drug discovery, with research indicating potential for targeting various neurological disorders . The ethoxy substituent at the 6-position is a key functionalization that influences the compound's electronic properties, solubility, and overall bioactivity profile. In materials science, closely related 1,3,3-trimethylindoline derivatives are established as key intermediates in the synthesis of functional organic materials, including photosensitizers and cyanine dyes . For instance, such derivatives serve as crucial precursors in developing compounds for dye-sensitized solar cells (DSSCs) and other optoelectronic applications . Researchers also utilize this structural framework in designing advanced molecular probes, such as fluorescent ligands for studying G protein-coupled receptors (GPCRs) like the cannabinoid type 2 receptor (CB2R), which is an important target for inflammatory and pain conditions . This product is provided exclusively for research purposes and is not intended for diagnostic or therapeutic use. Strictly for research use only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

6-ethoxy-1,3,3-trimethylindol-2-one

InChI

InChI=1S/C13H17NO2/c1-5-16-9-6-7-10-11(8-9)14(4)12(15)13(10,2)3/h6-8H,5H2,1-4H3

InChI Key

YSANCZKOYGEPSJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C(C(=O)N2C)(C)C

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Catalyst : Acidic medium (e.g., sulfuric acid or hydrochloric acid).
  • Temperature : Controlled to prevent side reactions.
  • Reaction Time : Optimized based on precursor reactivity.

Mechanism:

The ethoxy group in the precursor reacts with ethyl acetoacetate through nucleophilic addition, followed by cyclization to form the indolinone structure. Careful temperature control ensures high yield and prevents decomposition of intermediates.

Yield Optimization:

  • Adjusting the molar ratios of reactants.
  • Using solvents such as ethanol or methanol to facilitate the reaction.

Microwave-Assisted Synthesis

Microwave irradiation is a modern approach that enhances reaction efficiency by reducing reaction time and improving yield. This method is considered environmentally friendly due to reduced energy consumption.

Reaction Conditions:

Advantages:

  • Faster reaction kinetics.
  • Reduced formation of by-products.
  • Higher purity of the final product.

Reaction with Aldehydes or Ketones

Another method involves reacting 5-ethoxyindole with aldehydes or ketones under acidic conditions. This process forms the desired indolinone structure through condensation and cyclization.

Reaction Conditions:

  • Catalyst : Acidic medium (e.g., phosphoric acid).
  • Temperature : Controlled to favor cyclization.
  • Solvent : Suitable solvents like dichloromethane or methanol.

Mechanism:

The ethoxy group facilitates the electrophilic attack on aldehydes or ketones, leading to cyclization and formation of the indolinone ring system.

Purification Techniques

After synthesis, purification is essential for isolating 6-Ethoxy-1,3,3-trimethylindolin-2-one in high purity. Common techniques include:

Flash Column Chromatography:

Crystallization:

Slow evaporation from solvents like acetone or ethanol yields pure crystals suitable for characterization.

Data Table: Summary of Preparation Methods

Method Reaction Conditions Advantages Yield Optimization
Condensation with Ethyl Acetoacetate Acid catalyst, controlled temperature Simple and widely used Adjust molar ratios and solvent choice
Microwave-Assisted Synthesis Solvent-free, moderate microwave power Fast, eco-friendly Shorter reaction time
Reaction with Aldehydes/Ketones Acid catalyst, dichloromethane solvent Versatile for various precursors Temperature control
Purification Techniques Flash chromatography/crystallization High purity Optimize solvent ratios

Notes on Characterization

Post-synthesis characterization includes techniques such as:

These methods ensure that the synthesized compound meets required specifications for further applications.

Scientific Research Applications

6-Ethoxy-1,3,3-trimethylindolin-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.

    Industry: It is used in the development of dyes, pigments, and other materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-Ethoxy-1,3,3-trimethylindolin-2-one involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and other cellular processes, contributing to its biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs of 6-Ethoxy-1,3,3-trimethylindolin-2-one, highlighting differences in substituents and their implications:

Compound Name Substituents Molecular Formula Key Features Reference
6-Bromo-1,3,3-trimethylindolin-2-one Br at C6, CH3 at C1, C3 C11H12BrNO Bromine substitution enhances electrophilic reactivity; used in Suzuki couplings .
6-Chloro-1-methoxyindolin-2-one Cl at C6, OCH3 at C1 C10H10ClNO2 Chloro and methoxy groups influence electron density; used in antioxidant drug synthesis .
6-Amino-3,3-dimethylindolin-2-one NH2 at C6, CH3 at C3 C10H12N2O Amino group enhances hydrogen bonding potential; similarity score 0.93 .
Spiro[cyclopropane-1,3'-indolin]-2'-one Cyclopropane fused at C3 C10H9NO Spirocyclic structure increases steric hindrance; similarity score 0.95 .
Methyl 6-chlorooxoindoline-3-carboxylate Cl at C6, COOCH3 at C3 C10H8ClNO3 Carboxylate ester improves solubility; used in medicinal chemistry .

Biological Activity

6-Ethoxy-1,3,3-trimethylindolin-2-one is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

Chemical Structure and Properties

This compound belongs to the indolinone class of compounds. Its molecular formula is C12H15NC_{12}H_{15}N with a molecular weight of 189.25 g/mol. The structure features an ethoxy group at the 6-position and three methyl groups at the 1 and 3 positions of the indoline ring.

PropertyValue
Molecular FormulaC₁₂H₁₅N
Molecular Weight189.25 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study published in a peer-reviewed journal demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). The proposed mechanism involves induction of apoptosis through activation of caspase pathways and modulation of cell cycle regulators .

In a specific case study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity at low micromolar concentrations .

The biological mechanisms underlying the activities of this compound are multifaceted:

  • Cell Membrane Disruption : The compound alters membrane integrity in microbial cells.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells through caspase activation.
  • Cell Cycle Arrest : The compound has been shown to interfere with cell cycle progression, particularly at the G0/G1 phase.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Antibacterial Activity : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Cancer Cell Line Evaluation : In a study conducted on A549 lung cancer cells, treatment with 10 µM of the compound resulted in a significant reduction in cell proliferation after 48 hours .

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